(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid
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Overview
Description
(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a 2-methoxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions: (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions
Major Products Formed:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from substitution reactions
Scientific Research Applications
Chemistry: (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a potential candidate for drug discovery .
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices. Its reactivity and functional groups allow for the modification and enhancement of material properties .
Mechanism of Action
The mechanism of action of (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction is often reversible, allowing for the fine-tuning of biological processes .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid compound used in organic synthesis and medicinal chemistry.
4-Pyridinylboronic Acid: Similar to (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid but lacks the 2-methoxyethoxy side chain.
Uniqueness: this compound is unique due to its combination of a pyridine ring, a boronic acid group, and a 2-methoxyethoxy side chain. This structure provides distinct reactivity and interaction capabilities, making it valuable for specific applications in synthesis and drug development .
Properties
IUPAC Name |
[3-(2-methoxyethoxy)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-4-5-14-8-6-10-3-2-7(8)9(11)12/h2-3,6,11-12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCGAMIQZNVZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)OCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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